Xantphos
Overview
Description
Xantphos, also known as (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane), is an organophosphorus compound derived from the heterocycle xanthene. It is widely recognized for its role as a bidentate diphosphine ligand with a particularly wide bite angle of 108°. This unique structural feature makes this compound highly effective in various catalytic applications, particularly in the hydroformylation of alkenes .
Mechanism of Action
Xantphos, also known as 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, is an organophosphorus compound derived from the heterocycle xanthene . It is used as a bidentate diphosphine ligand .
Target of Action
The primary targets of this compound are various metal ions, particularly nickel and platinum . These metal ions play a crucial role in catalytic reactions .
Mode of Action
This compound interacts with its targets by forming complexes with them . For instance, it forms nickel π-complexes . NMR experiments indicate that benzonitrile undergoes ligand exchange with a this compound ligand of (Xant)2Ni, a compound that was previously believed to be unreactive .
Biochemical Pathways
This compound affects various biochemical pathways, primarily those involved in catalytic reactions . It is noteworthy for its role in the hydroformylation of alkenes .
Result of Action
The interaction of this compound with its targets results in the formation of complexes that are catalytically competent in cross-coupling and cycloaddition reactions . This leads to changes at the molecular level, facilitating various chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a coordinating solvent can activate (Xant)2Ni for catalytic reactions . .
Preparation Methods
Xantphos is typically synthesized through a double directed lithiation of 9,9-dimethylxanthene using sec-butyllithium, followed by treatment with chlorodiphenylphosphine . The reaction conditions involve low temperatures to ensure the stability of the intermediates and the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Xantphos undergoes a variety of chemical reactions, primarily due to its role as a ligand in metal-catalyzed processes. Some of the key reactions include:
Cross-Coupling Reactions: This compound-ligated palladium complexes are highly effective in C–N, C–S, and C–C cross-coupling reactions.
Hydroformylation: This compound is used in rhodium-catalyzed hydroformylation of alkenes, leading to the formation of aldehydes.
Cycloaddition Reactions: This compound nickel π-complexes are competent in cycloaddition reactions.
Common reagents used in these reactions include palladium, rhodium, and nickel complexes, often in the presence of various solvents and under specific temperature and pressure conditions. The major products formed from these reactions are typically aldehydes, coupled products, and cycloadducts.
Scientific Research Applications
Xantphos has a wide range of applications in scientific research, particularly in the fields of chemistry and catalysis. Some notable applications include:
Homogeneous Catalysis: This compound is extensively used as a ligand in homogeneous catalysis, facilitating reactions such as hydroformylation, alkoxycarbonylation, and cross-coupling reactions.
CO2 Hydrogenation: This compound-based macroligands have been employed in the catalytic hydrogenation of carbon dioxide to formic acid, showcasing its potential in sustainable chemistry.
Material Science: This compound derivatives are used in the development of porous organic polymers and other advanced materials.
Comparison with Similar Compounds
Xantphos is often compared with other bidentate diphosphine ligands such as spanphos and DPEphos. While spanphos has a greater bite angle, this compound is unique in its ability to form both cis and trans adducts with platinum(II) chloride, classifying it as a trans-spanning ligand . Other similar compounds include:
Spanphos: Known for its even wider bite angle.
DPEphos: Structurally related but with different catalytic properties.
Nithis compound: A deprotonatable ligand used in room-temperature palladium-catalyzed cross-couplings.
This compound stands out due to its versatility and effectiveness in a wide range of catalytic applications, making it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNIUSPIQKWYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348350 | |
Record name | Xantphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161265-03-8 | |
Record name | 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161265-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xantphos | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161265038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xantphos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphine, 1,1'-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.008 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANTPHOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMU72MOG9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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